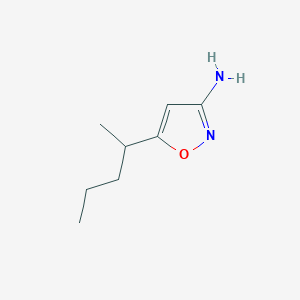
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with cyclopropyl and cyclopropylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or can proceed under metal-free conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, influencing their function. The cyclopropyl groups may enhance the compound’s stability and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
- 1,5-Disubstituted 1,2,3-triazoles
Uniqueness
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-cyclopropyl-1-(cyclopropylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-9(7-3-4-7)13(12-11-8)5-6-1-2-6/h6-7H,1-5H2,(H,14,15) |
Clé InChI |
DXEBGLUFULEWLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C(=C(N=N2)C(=O)O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


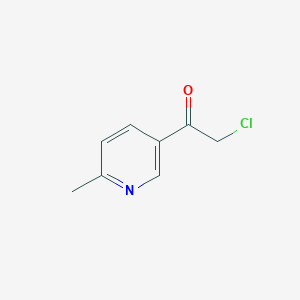
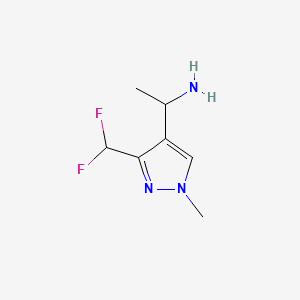
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
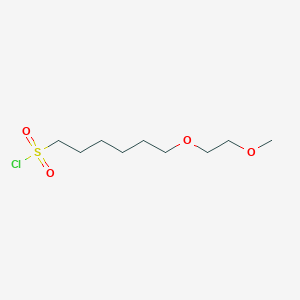
amine](/img/structure/B13525734.png)

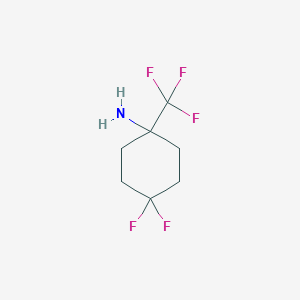
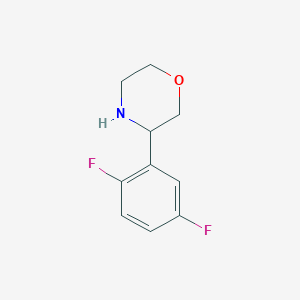
![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)

